4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
The compound 4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-butoxy-substituted benzene ring linked via a sulfonamide group to a phenyl moiety. This phenyl group is further connected to a pyrimidine ring bearing a methyl group at position 4 and a 4-methylphenylamino substituent at position 5. Its extended aromatic system and lipophilic substituents (e.g., butoxy, methylphenyl) likely influence solubility, bioavailability, and target binding efficiency .
Properties
IUPAC Name |
4-butoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-4-5-18-36-25-14-16-26(17-15-25)37(34,35)33-24-12-10-23(11-13-24)31-28-29-21(3)19-27(32-28)30-22-8-6-20(2)7-9-22/h6-17,19,33H,4-5,18H2,1-3H3,(H2,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQDNJTVLFCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a complex organic compound with potential biological activities. This article focuses on its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes several functional groups that may contribute to its biological activity, including a sulfonamide group, pyrimidine moiety, and aromatic rings.
- Inhibition of Enzymatic Pathways :
- Calcium Channel Modulation :
- Antiproliferative Effects :
Pharmacokinetics
Pharmacokinetic studies using computational models indicate that this compound may have favorable absorption and distribution characteristics. The predicted volume of distribution suggests effective tissue penetration, which is critical for its therapeutic efficacy .
Study 1: Cardiovascular Effects
A study evaluated the effects of sulfonamide derivatives on isolated rat hearts. The results indicated that this compound significantly reduced perfusion pressure compared to controls. This effect was attributed to its ability to modulate calcium channels, resulting in decreased coronary resistance .
Study 2: Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation. These findings highlight the potential use of this compound in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | NF-kappa B pathway modulation | |
| Calcium Channel Modulation | Decreased coronary resistance | |
| Antiproliferative | Induction of apoptosis in cancer cells |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Model Used |
|---|---|---|
| Volume of Distribution | High (predicted) | Admetlab 2.0 |
| Plasma Binding | Low (72.9% unbound) | SwissADME |
| Half-life | Short | SwissADME |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Modifications
N-[4-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide ()
- Key Differences: The pyrimidine ring in this analogue has a 4-methoxyphenylamino group instead of the 4-methylphenylamino group in the target compound. The benzene sulfonamide moiety includes 2-methyl and 5-isopropyl substituents, enhancing steric bulk compared to the target’s unsubstituted benzene ring.
- The isopropyl group could improve lipophilicity, affecting membrane permeability and metabolic stability.
4-[(4-{[(2R,3R)-3-Hydroxybutan-2-yl]amino}pyrimidin-2-yl)amino]benzene-1-sulfonamide ()
- Key Differences: The pyrimidine substituent is a chiral 3-hydroxybutan-2-yl group instead of the 4-methylphenylamino group. Lacks the butoxy group on the benzene ring.
- Chirality may lead to stereoselective biological activity, a factor absent in the target compound .
Simplified Sulfonamide Derivatives
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide ()
- Key Differences: Replaces the butoxy group with an amino (–NH₂) group at the benzene 4-position. Lacks the extended pyrimidine-phenylamino side chain.
- Implications: The amino group enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability. This simpler structure is associated with classic sulfonamide antibacterial activity, though resistance mechanisms may limit efficacy compared to the target compound’s complex architecture .
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Key Differences: Contains a methoxy (–OCH₃) group on the phenyl ring instead of butoxy (–OC₄H₉). No pyrimidine or secondary phenyl substituents.
- Implications :
Analogues with Heterocyclic Variations
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide ()
- Key Differences :
- Features a butanamide chain instead of the butoxy group.
- The pyrimidine is directly sulfamoyl-linked to the phenyl ring.
- The absence of the 4-methylphenylamino group may reduce π-π stacking interactions critical for target binding .
4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide ()
- Key Differences :
- Replaces the pyrimidine with a pyridazine-triazolyl system.
- Includes a methoxy group instead of butoxy.
- Implications :
Research Findings and Implications
- Activity Against Resistance Mechanisms : The target compound’s structural complexity may circumvent resistance observed in simpler sulfonamides (e.g., ) by engaging additional binding interactions .
- Solubility-Bioavailability Trade-off : The butoxy group enhances lipophilicity, which may improve cell membrane penetration but reduce aqueous solubility compared to analogues with polar groups (e.g., ) .
- Target Specificity: The pyrimidine-phenylamino side chain likely confers selectivity for kinases or receptors requiring extended aromatic recognition, distinguishing it from analogues with alternative heterocycles (e.g., ) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine intermediates. For example, coupling 4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-amine with a sulfonamide-containing phenyl group under nucleophilic aromatic substitution conditions. Key steps include:
- Amine activation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to facilitate amide bond formation .
- Sulfonylation : Reaction with 4-butoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the pure product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrimidine groups) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions and purity. For example, the butoxy group’s protons appear as a triplet (~δ 1.0–1.5 ppm) and a quartet (~δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and detect isotopic patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity for large-scale synthesis?
- Methodological Answer : Apply DoE to systematically vary parameters such as temperature, solvent ratio, and catalyst loading. For instance:
- Factors : Reaction temperature (60–100°C), equivalents of sulfonyl chloride (1.2–2.0 eq), and stirring rate (300–600 rpm).
- Response surface modeling : Use software like Minitab or JMP to identify optimal conditions (e.g., 80°C, 1.5 eq sulfonyl chloride, 450 rpm) that maximize yield (>75%) while minimizing byproducts .
- Validation : Replicate runs under optimized conditions to ensure reproducibility .
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Perform systematic solubility profiling:
- Solvent screening : Test solubility in polar (DMSO, methanol), semi-polar (ethyl acetate), and non-polar (hexane) solvents at 25°C and 50°C.
- Hansen solubility parameters : Calculate HSPs to predict compatibility; discrepancies may arise from polymorphic forms or impurities .
- Analytical validation : Use HPLC with a refractive index detector to quantify solubility and detect degradation products .
Q. What strategies are effective for identifying biological targets and elucidating structure-activity relationships (SAR)?
- Methodological Answer : Employ a combination of computational and experimental approaches:
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina to prioritize targets (e.g., EGFR or PDGFR kinases due to the pyrimidine scaffold) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) for candidate targets. For example, immobilize the compound on a CM5 chip and analyze interactions with purified enzymes .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing butoxy with methoxy) and test inhibitory activity in enzyme assays (IC determination) .
Q. How can conflicting bioactivity data in cell-based vs. enzyme assays be addressed?
- Methodological Answer : Investigate potential off-target effects or cellular uptake issues:
- Permeability assays : Use Caco-2 cell monolayers to assess membrane permeability (P < 1 × 10 cm/s indicates poor uptake) .
- Metabolic stability : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450 degradation .
- Off-target profiling : Screen against a panel of 50+ kinases using competitive binding assays (e.g., KinomeScan) to identify cross-reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
- Methodological Answer : Standardize assay conditions and validate protocols:
- Buffer consistency : Use identical pH (e.g., 7.4 PBS) and ionic strength to avoid enzyme activity variations .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data across labs .
- Statistical analysis : Apply ANOVA to determine if variations are significant (p < 0.05) or due to experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
